molecular formula C19H19N5O5S2 B2933521 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 921470-10-2

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2933521
CAS RN: 921470-10-2
M. Wt: 461.51
InChI Key: GCMVIWKCLCMZFE-UHFFFAOYSA-N
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Description

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as compound 1, is a thiazole-based inhibitor that has shown promising results in the inhibition of certain enzymes and as a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

The compound under consideration is part of a broader category of chemicals that have been synthesized and studied for various applications, primarily due to their antimicrobial properties. For instance, the synthesis of 7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl)acetamido]-3-cephem-4-carboxylates, which exhibited a broad range of antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, highlights the potential of similar compounds in antimicrobial applications. These compounds have shown potent activity against anaerobes, confirmed by in vivo experiments in mice (Maier et al., 1986).

Pharmacological Applications

The pharmacological exploration of similar compounds has led to the discovery of novel sulfonamide derivatives with promising cytotoxic activities. For example, certain sulfonamide derivatives have been synthesized and evaluated for their anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Among these, some compounds exhibited significant potency, comparable to established drugs like 5-fluorouracil, indicating their potential as novel therapeutic agents in cancer treatment (Ghorab et al., 2015).

Structural and Mechanistic Insights

Structural analysis and mechanistic studies of similar compounds have provided valuable insights into their chemical behavior and interaction with biological targets. For instance, the structural analysis of methazolamide, a compound related to the one , has revealed details about the arrangement around the S atom and bond lengths, which are critical for understanding its inhibitory action on carbonic anhydrase. Such insights are invaluable for the rational design of new drugs and for predicting their pharmacological properties (Alzuet et al., 1992).

properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S2/c1-29-16-5-3-2-4-15(16)23-18(26)24-19-22-13(11-30-19)10-17(25)21-12-6-8-14(9-7-12)31(20,27)28/h2-9,11H,10H2,1H3,(H,21,25)(H2,20,27,28)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMVIWKCLCMZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

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